molecular formula C20H28N2O4 B13447158 1-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}methyl)piperidine-4-carboxylic acid

1-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}methyl)piperidine-4-carboxylic acid

Cat. No.: B13447158
M. Wt: 360.4 g/mol
InChI Key: OIYGYLHFSYKCQR-UHFFFAOYSA-N
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Description

1-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}methyl)piperidine-4-carboxylic acid is a synthetic organic compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol . This compound is characterized by the presence of a piperidine ring, a benzyloxycarbonyl group, and a carboxylic acid functional group. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}methyl)piperidine-4-carboxylic acid typically involves multiple steps, including the protection of the piperidine nitrogen, alkylation, and deprotection. One common method involves the following steps:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

1-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}methyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}methyl)piperidine-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}methyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s piperidine ring can interact with various enzymes and receptors, modulating their activity. The benzyloxycarbonyl group can also influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

1-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}methyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C20H28N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

1-[(1-phenylmethoxycarbonylpiperidin-4-yl)methyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C20H28N2O4/c23-19(24)18-8-10-21(11-9-18)14-16-6-12-22(13-7-16)20(25)26-15-17-4-2-1-3-5-17/h1-5,16,18H,6-15H2,(H,23,24)

InChI Key

OIYGYLHFSYKCQR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CN2CCC(CC2)C(=O)O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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